Molecular Size and pKa: Quantified Differentiation from Lactic Acid for Permeation-Driven Formulations
Glycolic acid's molecular weight of 76.05 g/mol is 14.03 g/mol (approximately 15.6%) lower than lactic acid's molecular weight of 90.08 g/mol [1]. This size differential corresponds to a measurably smaller hydrodynamic radius, which directly impacts stratum corneum penetration kinetics. Additionally, the pKa values—3.83 for glycolic acid versus 3.86 for lactic acid [2]—are within 0.03 units, indicating nearly identical free acid availability at a given pH. However, the molecular size difference is the primary driver of penetration disparity, not acid strength.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 76.05 g/mol |
| Comparator Or Baseline | Lactic acid: 90.08 g/mol |
| Quantified Difference | 14.03 g/mol lower (15.6% reduction) |
| Conditions | Calculated from molecular formulas (C₂H₄O₃ vs C₃H₆O₃) |
Why This Matters
Procurement of glycolic acid over lactic acid for topical formulations is justified when maximal stratum corneum penetration and rapid onset of exfoliation are required; conversely, lactic acid may be selected for formulations targeting reduced irritation due to slower, more superficial penetration.
- [1] Typology. (2022). Lactic Acid vs. Glycolic Acid: How Molecular Size Changes Everything. Artisan The Goat. View Source
- [2] Chemistry Stack Exchange. (2024). Calculating the pKa value of a mixture of two weak acids? Chemistry Stack Exchange. View Source
